
1-(3-Fluorpyrrolidin-1-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-3-fluoropyrrolidine, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used as a precursor for numerous other compounds, including those used in drug synthesis.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitätsprofilierung
Aufgrund des Vorhandenseins des Pyrrolidinrings kann diese Verbindung verwendet werden, um den Pharmakophorraum zu erforschen und zur Stereochemie neuer Moleküle beizutragen . Dies ist entscheidend für das Verständnis der biologischen Aktivität und die Entwicklung zielspezifischer Medikamente.
Stereogenität und enantioselektive Reaktionen
Die Stereogenität der Kohlenstoffe im Pyrrolidinring bedeutet, dass verschiedene Stereoisomere synthetisiert werden können. Dies ermöglicht es Forschern, die Auswirkungen der räumlichen Orientierung auf biologische Wechselwirkungen zu untersuchen und enantioselektive Medikamente zu entwickeln .
Dreidimensionale Strukturanalyse
Die Nicht-Planarität des Pyrrolidinrings führt zu einer erhöhten dreidimensionalen Abdeckung, die für die strukturelle Analyse von Medikamentenkandidaten von Vorteil ist. Dieses "Pseudorotations"-Phänomen ist entscheidend für das Verständnis der Wechselwirkung des Moleküls mit biologischen Zielstrukturen .
Modifikation physikalisch-chemischer Parameter
Die Integration des Pyrrolidingerüsts in neue Verbindungen kann deren physikalisch-chemische Eigenschaften signifikant verändern. Dies ist wichtig für die Optimierung von ADME/Tox-Ergebnissen für Medikamentenkandidaten .
Katalytische Eigenschaften in chemischen Reaktionen
Die Struktur von 1-(3-Fluorpyrrolidin-1-yl)-2-chlorpropan-1-on kann in der Katalyse eingesetzt werden. Beispielsweise könnten seine Derivate die katalytischen Eigenschaften von Metallkomplexen in Reaktionen wie der Sauerstoffentwicklungsreaktion (OER) beeinflussen .
Erforschung sterischer Faktoren
Forscher können den Einfluss sterischer Faktoren auf die biologische Aktivität untersuchen, indem sie die Substituenten am Pyrrolidinring modifizieren. Dies hilft beim Verständnis der Struktur-Aktivitäts-Beziehung (SAR) neuer Verbindungen .
Design bioaktiver Moleküle
Schließlich kann die Verbindung Medizinalchemiker bei der Entwicklung neuer Pyrrolidinverbindungen mit unterschiedlichen biologischen Profilen unterstützen. Durch die Erforschung verschiedener Synthese- und Funktionalisierungsstrategien können Forscher neuartige bioaktive Moleküle schaffen .
Wirkmechanismus
Target of Action
Fluorinated compounds, such as this one, are often used in medicinal chemistry due to their unique physical, chemical, and biological properties . They are known to interact with various biological targets, influencing their function and leading to potential therapeutic effects .
Mode of Action
For instance, they can form hydrogen bonds with their targets, influence the pKa of neighboring functional groups, and modulate the lipophilicity and bioavailability of drugs .
Biochemical Pathways
Fluorinated compounds are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Fluorinated compounds are generally known to have good bioavailability and metabolic stability .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .
Action Environment
The action of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with its targets . Additionally, the presence of other molecules in the environment can also affect the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of these enzymes. For instance, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .
Cellular Effects
The effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . Additionally, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can interact with receptors on the cell surface, triggering intracellular signaling pathways that result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one in laboratory settings have been studied extensively. Over time, this compound can undergo degradation or transformation, leading to changes in its biochemical activity. Studies have shown that 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and inflammation . Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes through various transporters and binding proteins . Once inside the cell, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can localize to specific cellular compartments, where it can exert its effects on cellular function . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one is essential for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
2-chloro-1-(3-fluoropyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-2-6(9)4-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUIJFTBRJXSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)
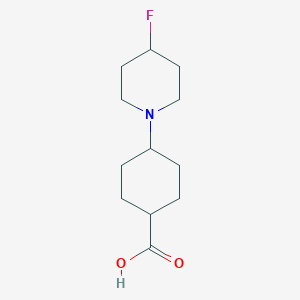
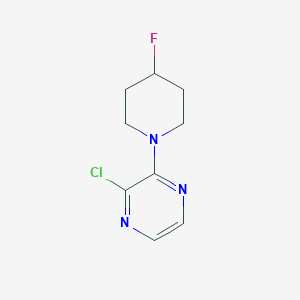

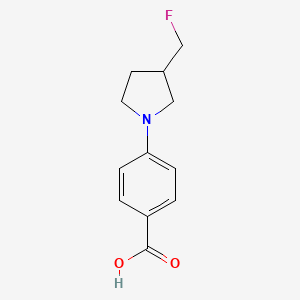




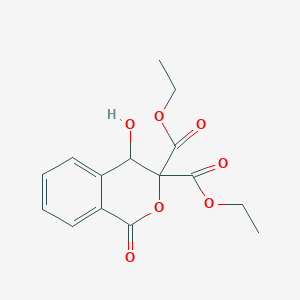
![5-Chloro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1489250.png)
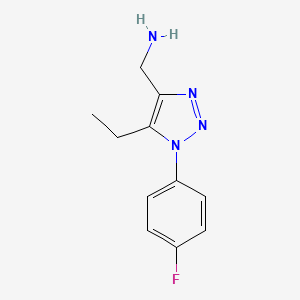
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1489252.png)
